molecular formula C8H6N2O3S B597665 (4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 16290-53-2

(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid

Cat. No.: B597665
CAS No.: 16290-53-2
M. Wt: 210.207
InChI Key: BTEYBHXIMULYQW-UHFFFAOYSA-N
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Description

(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic compound that features a fused thieno-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid typically involves the cyclization of appropriate thieno and pyrimidine precursors. One common method includes the reaction of 2-aminothiophene with cyanoacetic acid derivatives under acidic conditions to form the thieno[3,2-d]pyrimidine core, followed by oxidation to introduce the oxo group .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pH, is crucial for efficient production .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. For example, it has been shown to inhibit EZH2, an enzyme involved in the methylation of histones, which plays a role in gene expression regulation. By inhibiting EZH2, the compound can induce apoptosis in cancer cells and inhibit their proliferation .

Comparison with Similar Compounds

  • Thieno[3,2-d]pyrimidine derivatives
  • Thieno[2,3-d]pyrimidin-4(3H)-ones
  • Substituted thieno[3,2-d]pyrimidines

Comparison: (4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which can enhance its solubility and reactivity compared to other thieno-pyrimidine derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c11-6(12)3-10-4-9-5-1-2-14-7(5)8(10)13/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEYBHXIMULYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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